![molecular formula C14H23Cl3N4O B13459639 1-{1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methanaminetrihydrochloride](/img/structure/B13459639.png)
1-{1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methanaminetrihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methanaminetrihydrochloride is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties
Métodos De Preparación
The synthesis of 1-{1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methanaminetrihydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the benzodiazole core, followed by the introduction of the morpholin-4-yl ethyl group. The final step involves the formation of the methanaminetrihydrochloride salt. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
1-{1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methanaminetrihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. .
Aplicaciones Científicas De Investigación
1-{1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methanaminetrihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-{1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methanaminetrihydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules. Research is ongoing to elucidate the detailed molecular mechanisms and pathways .
Comparación Con Compuestos Similares
1-{1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methanaminetrihydrochloride can be compared with other similar compounds, such as:
1-{1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-yl}methanaminetrihydrochloride: This compound has a similar structure but contains a pyrazole ring instead of a benzodiazole ring.
1-{1-[2-(morpholin-4-yl)ethyl]-1H-indol-3-yl}methanaminetrihydrochloride: This compound features an indole ring, which imparts different chemical and biological properties. The uniqueness of this compound lies in its specific structural features and the resulting pharmacological activities
Propiedades
Fórmula molecular |
C14H23Cl3N4O |
|---|---|
Peso molecular |
369.7 g/mol |
Nombre IUPAC |
[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]methanamine;trihydrochloride |
InChI |
InChI=1S/C14H20N4O.3ClH/c15-11-14-16-12-3-1-2-4-13(12)18(14)6-5-17-7-9-19-10-8-17;;;/h1-4H,5-11,15H2;3*1H |
Clave InChI |
HWPXVILXBGPBPC-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCN2C3=CC=CC=C3N=C2CN.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


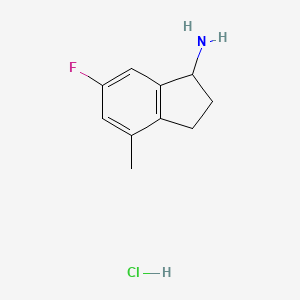
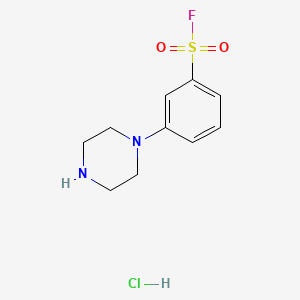
![[4-(2,2,2-Trifluoroethyl)phenyl]boronic acid](/img/structure/B13459567.png)
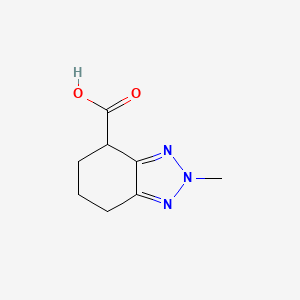
![6-Tert-butyl-1-azaspiro[3.3]heptane](/img/structure/B13459586.png)
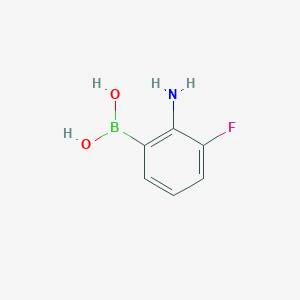

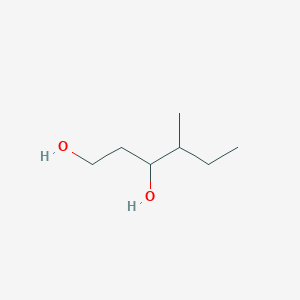
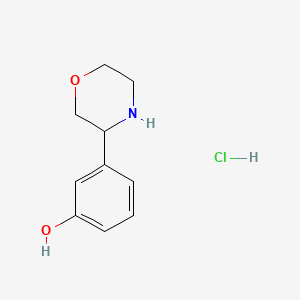
![1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13459613.png)
![lithium(1+) 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B13459619.png)
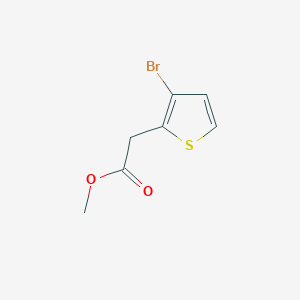
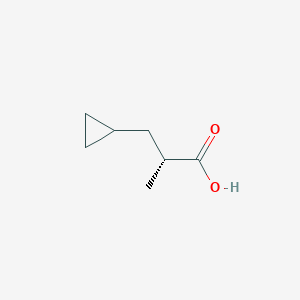
![6-Cbz-1-oxa-6-azaspiro[3.4]octane](/img/structure/B13459627.png)
